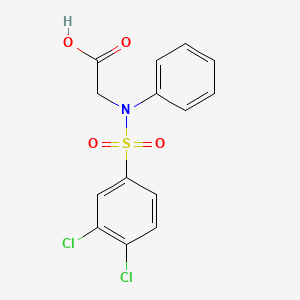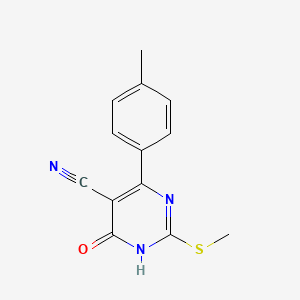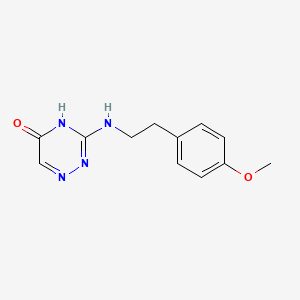![molecular formula C13H13N5OS B3721655 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE](/img/structure/B3721655.png)
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Overview
Description
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring system, along with the triazole moiety, makes this compound a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved by reacting 3-methylquinoxaline-2-thione with an appropriate alkylating agent to introduce the sulfanyl group. The resulting intermediate is then subjected to a cyclization reaction with a suitable hydrazine derivative to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is also an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The quinoxaline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the dihydro derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The quinoxaline ring system is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation. The triazole moiety can also bind to metal ions, enhancing the compound’s biological activity. Molecular docking studies have shown that this compound can bind to the active sites of various enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
3-METHYLQUINOXALIN-2-YL SULFANYL DERIVATIVES: These compounds share the quinoxaline ring system and have similar biological activities.
TRIAZOLE DERIVATIVES: Compounds with the triazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combined quinoxaline and triazole moieties, which provide a synergistic effect, enhancing its biological activity. This dual functionality makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
3-[(3-methylquinoxalin-2-yl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-11(6-20-7-12-16-13(19)18-17-12)15-10-5-3-2-4-9(10)14-8/h2-5H,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLWVHMBZWOBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSCC3=NNC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3721585.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![6-(methoxymethyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B3721602.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)

![METHYL 5-FLUORO-3-{[(1E)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-INDOLE-2-CARBOXYLATE](/img/structure/B3721642.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3721647.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B3721649.png)

![N-(2-fluoro-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B3721657.png)
![ethyl 4-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3721659.png)
![1-(2,4-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B3721665.png)
